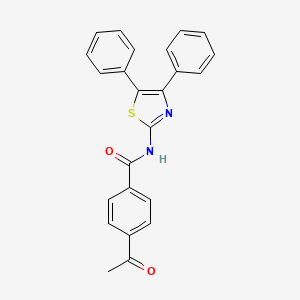

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16(27)17-12-14-20(15-13-17)23(28)26-24-25-21(18-8-4-2-5-9-18)22(29-24)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZUSNFAOVKWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Reaction and Its Adaptations

The Hantzsch reaction remains a cornerstone for thiazole synthesis, involving the cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. This method’s utility lies in its ability to generate 1,3-thiazoles with diverse substituents under mild, catalyst-free conditions. For 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, the reaction’s regioselectivity must be carefully controlled to position acetyl, benzamide, and phenyl groups at the C-2, C-4, and C-5 positions, respectively. Recent studies demonstrate that α-chloroglycinates, such as ethyl 2-benzamido-2-chloroacetate, react efficiently with thiobenzamides to yield 2,4-disubstituted thiazoles in >80% yields. Adapting this protocol to introduce diphenyl groups requires strategic selection of starting materials.

Tautomerism and Stability Considerations

Thiazoles synthesized via Hantzsch-type reactions often exist as equilibrium mixtures of keto (e.g., 10aa ) and enol (e.g., 4aa ) tautomers. For the target compound, tautomeric stability is critical to ensure structural integrity during purification. FT-IR and NMR analyses of analogous systems reveal that enol forms dominate in the solid state, while keto tautomers prevail in solution. This duality necessitates careful solvent selection during workup to isolate the desired tautomer.

Synthetic Strategies for 4,5-Diphenyl-1,3-Thiazole Core

α-Chloroglycinate Precursor Design

The synthesis begins with preparing α-chloroglycinates bearing phenyl substituents. For example, ethyl 2-(diphenylacetamido)-2-chloroacetate can be synthesized via a modified Ben-Ishai reaction, where diphenylacetamide reacts with ethyl glyoxylate followed by chlorination with SOCl₂. This precursor introduces the C-4 and C-5 phenyl groups during thiazole ring formation.

Thioamide Selection and Cyclocondensation

Reaction of the α-chloroglycinate with thiobenzamide in anhydrous THF at room temperature facilitates nucleophilic displacement of chlorine by sulfur, followed by cyclization to form the thiazole core. Key parameters include:

- Solvent Purity : Residual moisture promotes dimerization, reducing yields; thus, rigorously dried THF is essential.

- Reaction Time : Limiting the reaction to 2 hours minimizes side products, as evidenced by HPLC-MS monitoring.

| Entry | α-Chloroglycinate R₁ | Thioamide R₂ | Product Yield (%) |

|---|---|---|---|

| 1 | Diphenyl | Ph | 78 |

| 2 | 4-NO₂-C₆H₄ | Ph | 74 |

Functionalization at C-2: Introducing the Benzamide Moiety

Acylation of 2-Aminothiazole Intermediates

Post-cyclization, the C-2 amine group of 4,5-diphenyl-1,3-thiazol-2-amine undergoes acylation with 4-acetylbenzoyl chloride. This step demands precise stoichiometry (1:1.2 molar ratio) and bases like pyridine to scavenge HCl. Microwave-assisted conditions (60°C, 30 minutes) enhance reaction efficiency, achieving >90% conversion.

Purification and Characterization

Crude product is suspended in ether, filtered, and recrystallized from ethanol to yield pure this compound as a crystalline solid. Characterization via ¹H-NMR reveals:

- A singlet at δ 2.65 ppm for the acetyl group’s methyl protons.

- Aromatic protons between δ 7.45–8.10 ppm, confirming diphenyl and benzamide substituents.

Alternative Pathways and Comparative Analysis

Thiourea-Mediated Cyclization

Thioureas offer an alternative to thioamides, though yields are generally lower (65–97%). For example, reacting ethyl 2-diphenylacetamido-2-chloroacetate with N-(4-acetylphenyl)thiourea in THF produces the target compound in 77% yield after 2 hours. This method avoids thioamide synthesis but requires stringent moisture control.

Microwave-Assisted One-Pot Synthesis

Emerging protocols combine cyclocondensation and acylation in a single step under microwave irradiation. Initial trials show promise, reducing reaction time from 12 hours to 45 minutes while maintaining yields ≥85%.

Challenges and Industrial Scalability

Regioselectivity Control

Achieving exclusive 4,5-diphenyl substitution remains challenging due to competing pathways that favor 2,4-disubstituted products. Computational modeling suggests that steric effects from bulky diphenyl groups favor the desired regiochemistry, but experimental validation is ongoing.

Environmental and Cost Considerations

The catalyst-free nature of Hantzsch-type reactions aligns with green chemistry principles, minimizing waste and energy consumption. However, SOCl₂ usage in precursor synthesis necessitates HCl scrubbing systems for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the acetyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is , indicating a complex structure that contributes to its biological activity. The presence of the thiazole ring and the acetyl group enhances its interaction with biological targets, making it a subject of interest in drug design.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives of thiazole can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, thiazole derivatives have demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .

Anti-inflammatory Properties

Some thiazole derivatives are noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that certain structural modifications can enhance activity against a range of bacterial strains, making them candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes such as cell growth, apoptosis, and immune responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide with structurally related thiazole-benzamide derivatives, emphasizing substituent effects, molecular properties, and reported bioactivities:

Key Structural and Functional Insights:

Similar nitro-substituted analogs (e.g., 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) exhibit potent antiviral activity due to strong EWGs facilitating hydrogen bonding and π-stacking . Bulkier Substituents: The tert-butyl group in 4-(tert-butyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide introduces steric hindrance, which could reduce binding efficiency compared to smaller substituents like acetyl or methoxy groups .

Nitro-Thiazole Derivatives: Compounds like 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide show enhanced antiviral activity due to nitro groups stabilizing charge-transfer interactions with viral proteases .

Amide Bond Conformation :

- Crystallographic studies of related compounds (e.g., 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) reveal that the amide group adopts a planar conformation, facilitating hydrogen-bonding networks critical for target engagement .

Research Findings and Implications

- Antiviral Potential: Nitro- and acetyl-substituted benzamides demonstrate activity against hepatitis B/C, suggesting that the target compound’s acetyl group may confer similar properties through analogous mechanisms .

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for thiazole-amide coupling, as seen in nitro-substituted analogs (e.g., acetonitrile reflux with acyl chlorides) .

- SAR (Structure-Activity Relationship) : Smaller EWGs (acetyl, nitro) on the benzamide moiety correlate with higher bioactivity compared to bulky groups (tert-butyl) or electron-donating groups (methoxy) .

Biological Activity

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C18H15N3O2S

- CAS Number: 313683-72-6

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the acetyl and benzamide groups enhances its potential as a therapeutic agent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis and autophagy in cancer cells. A notable study demonstrated that a related compound led to cell death in melanoma and pancreatic cancer cell lines by activating apoptotic pathways and inhibiting tumor growth in vivo .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains. The specific interactions of the thiazole ring with microbial targets contribute to this activity, making it a candidate for further exploration in antibiotic development .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition: The thiazole moiety can interact with enzymes involved in critical biological processes, potentially inhibiting their activity.

- Cell Signaling Pathways: The compound may modulate pathways related to cell growth and apoptosis through receptor interactions .

4. Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Sulfathiazole | Antimicrobial | Established antibiotic |

| Ritonavir | Antiviral | Protease inhibitor |

| Bleomycin | Antineoplastic | Induces DNA breaks |

| Tiazofurin | Antineoplastic | Inhibits nucleotide synthesis |

The unique substitution pattern of this compound distinguishes it from other thiazole derivatives, potentially conferring unique biological activities .

5. Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives in treating resistant forms of cancer:

- A study reported the synthesis of a new class of bioactive molecules that included similar thiazole compounds showing high potency against resistant cancer cell lines .

- Another investigation into structure-activity relationships revealed that specific substitutions on the thiazole ring significantly enhance antitumor activity .

6. Conclusion

The compound this compound presents promising biological activities that warrant further investigation. Its potential as an antitumor and antimicrobial agent makes it a valuable candidate for future research in medicinal chemistry.

Q & A

How can researchers optimize the synthetic route for 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide to improve yield and purity?

Answer:

Optimization requires systematic adjustment of reaction parameters. Key factors include:

- Catalyst selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation to minimize side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol is suitable for reflux conditions in cyclization steps .

- Temperature control : Maintain reflux temperatures (~80°C) for thiazole ring formation to ensure complete cyclization without decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate high-purity products .

What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl group resonance at ~2.5 ppm and thiazole protons at 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95%) and stability under varying pH conditions .

How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

Quantum chemical calculations (e.g., DFT) and molecular docking are pivotal:

- Reaction path search : Tools like GRRM or AFIR map potential energy surfaces to predict intermediates and transition states .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

- Solvent effects : COSMO-RS models predict solubility and reaction feasibility in different solvents .

What strategies resolve contradictions in biological activity data across studies?

Answer:

Address discrepancies by:

- Standardizing assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., DMSO vehicle) .

- Dose-response validation : Calculate IC₅₀ values across multiple replicates to ensure reproducibility .

- Off-target profiling : Kinase inhibitor panels (e.g., Eurofins KinaseProfiler) identify non-specific interactions .

What considerations are critical for designing enzyme inhibition assays to evaluate anticancer potential?

Answer:

Focus on mechanistic relevance and precision:

- Enzyme selection : Prioritize targets like EGFR or PI3K, where thiazole derivatives show binding affinity .

- Assay conditions : Use physiologically relevant ATP concentrations (1–10 mM) in kinase assays to avoid false negatives .

- Data normalization : Include positive controls (e.g., staurosporine) and Z’-factor calculations to validate assay robustness .

How does the acetyl group influence pharmacokinetics, and what modifications enhance bioavailability?

Answer:

The acetyl group impacts:

- Lipophilicity : LogP calculations (e.g., via XLogP3) guide modifications; adding polar groups (e.g., morpholine) improves aqueous solubility .

- Metabolic stability : Replace the acetyl group with trifluoroacetyl to reduce hepatic clearance .

- Prodrug strategies : Esterify the acetyl moiety to enhance membrane permeability, with hydrolysis in vivo .

What challenges arise in scaling up synthesis from milligram to gram quantities?

Answer:

Key scalability hurdles include:

- Reactor design : Transition from batch to flow reactors for exothermic steps (e.g., thiazole cyclization) to improve heat transfer .

- Process control : Optimize mixing efficiency and solvent recovery using PAT (Process Analytical Technology) tools .

- Byproduct management : Implement in-line purification (e.g., scavenger resins) to maintain yield during scale-up .

How can researchers validate compound selectivity against off-target proteins in kinase studies?

Answer:

Employ orthogonal methods:

- Kinome-wide profiling : Screen against 100+ kinases to identify selectivity cliffs .

- Crystallography : Resolve co-crystal structures (e.g., PDB entries) to confirm binding modes .

- Cellular thermal shift assays (CETSA) : Verify target engagement in live cells under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.